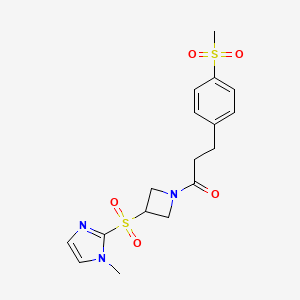![molecular formula C19H10Cl2N4OS B2436935 N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophène-3-carboxamide CAS No. 397288-86-7](/img/structure/B2436935.png)
N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole fused with a quinazoline ring, attached to a dichlorothiophene carboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, material science, and catalysis.
Applications De Recherche Scientifique
2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
Target of Action
The compound, also known as Oprea1_678926, SR-01000445867, or 2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide, is a novel and potent scaffold of α-glucosidase inhibitors . α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion, and its inhibition is an approved treatment for type 2 diabetes mellitus .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity. This inhibition results in a decrease in the rate of carbohydrate digestion, leading to a reduction in the rate of glucose absorption and a consequent decrease in postprandial hyperglycemia .
Biochemical Pathways
By inhibiting α-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a decrease in the breakdown of complex carbohydrates into glucose, leading to a reduction in postprandial blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it is known that similar compounds exhibit excellent to great inhibitory potencies with IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM . These values suggest that the compound has a strong affinity for its target, which may contribute to its bioavailability.
Result of Action
The primary result of the compound’s action is a reduction in postprandial hyperglycemia, which is beneficial for managing blood glucose levels in individuals with type 2 diabetes . By inhibiting α-glucosidase, the compound slows down carbohydrate digestion, reducing the rate of glucose absorption and helping to control blood glucose levels.
Analyse Biochimique
Biochemical Properties
Imidazoquinazolines, such as N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide, have been found to interact with various enzymes and proteins . For instance, they have been reported to exhibit inhibitory activities against α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . The nature of these interactions is often characterized by the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, between the compound and the active site of the enzyme .
Cellular Effects
The cellular effects of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide are primarily related to its inhibitory activity against α-glucosidase . By inhibiting this enzyme, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide involves binding to the active site of α-glucosidase, thereby inhibiting the enzyme’s activity . This binding interaction is likely facilitated by the formation of non-covalent bonds between the compound and the enzyme .
Temporal Effects in Laboratory Settings
Given its inhibitory activity against α-glucosidase, it is plausible that the compound’s effects on cellular function may change over time, depending on factors such as its stability, degradation, and the duration of exposure .
Metabolic Pathways
Given its inhibitory activity against α-glucosidase, it is likely that the compound is involved in carbohydrate metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and quinazoline precursors. One common method involves the use of a CuI-catalyzed intramolecular N-arylation reaction. This reaction is performed under mild conditions, using bromo-substituted quinazolin-4(3H)-imines and diaryliodonium salts as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorothiophene moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(benzimidazolo[1,2-c]quinazolin-6-yl)benzamide
- 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate
- 2-(4-(tosyloxy)benzamido)benzoic acid
Uniqueness
2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide is unique due to its combination of a benzimidazole-quinazoline core with a dichlorothiophene carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N4OS/c20-15-9-11(16(21)27-15)18(26)24-19-23-12-6-2-1-5-10(12)17-22-13-7-3-4-8-14(13)25(17)19/h1-9H,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXNGSJEGMPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=C(SC(=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2436855.png)
![N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide](/img/structure/B2436857.png)

![5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2436860.png)

![[(2-Nitrophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2436862.png)
![6,7-difluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2436863.png)



![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2436870.png)


